REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[NH:12][CH2:11][CH2:10]3)=[CH:3][CH:2]=1.[C:16]1([N:22]=[C:23]=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(#N)C>[C:16]1([NH:22][C:23]([N:12]2[C:13]3[C:9](=[CH:8][C:7]([C:4]4[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=4)=[CH:15][CH:14]=3)[CH2:10][CH2:11]2)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1C=C2CCNC2=CC1
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)N1CCC2=CC(=CC=C12)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |